3-(5-Methylpyrazin-2-yl)isoxazol-5-amine
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Overview
Description
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound with the molecular formula C8H8N4O. It is characterized by the presence of an isoxazole ring fused with a pyrazine ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include ambient temperature and mild basic conditions, such as the use of sodium bicarbonate (NaHCO3) .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(5-Methylpyrazin-2-yl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential anticancer properties and is being investigated for its role in drug development.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(5-Methylpyrazin-2-yl)isoxazol-5-amine include:
- 3-Amino-5-methylisoxazole
- 5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
- 5-Amino-3-(5-methyl-2-pyrazinyl)isoxazole .
Uniqueness
What sets this compound apart is its unique combination of the isoxazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(5-methylpyrazin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N4O/c1-5-3-11-7(4-10-5)6-2-8(9)13-12-6/h2-4H,9H2,1H3 |
InChI Key |
YLEWRQDCKQVEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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